molecular formula C17H11NO5S B3396845 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile CAS No. 1019137-89-3

3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile

Cat. No.: B3396845
CAS No.: 1019137-89-3
M. Wt: 341.3 g/mol
InChI Key: DMPMVGXRLZKRSZ-UHFFFAOYSA-N
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Description

3-[(8-Methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core, which is a benzopyrone fused with a sulfonyl group and a benzonitrile moiety. This unique structure imparts significant chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile typically involves multiple steps:

  • Formation of the Chromen-2-one Core: : The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

  • Methoxylation: : The chromen-2-one core is then methoxylated at the 8-position using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

  • Sulfonylation: : The methoxylated chromen-2-one is then subjected to sulfonylation. This involves reacting the compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

  • Nitrile Introduction: : Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the sulfonylated intermediate with a suitable nitrile source under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

  • Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amino derivatives or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Chromen-2-one derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and is investigated for its effects on various biological pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, dyes, and agrochemicals. Its chemical reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromen-2-one derivatives, known for its anticoagulant and antimicrobial properties.

    Umbelliferone: A natural coumarin derivative with antioxidant and anti-inflammatory activities.

    Warfarin: A well-known anticoagulant that is a derivative of coumarin.

Uniqueness

3-[(8-Methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile is unique due to the presence of both sulfonyl and nitrile groups, which are not commonly found together in similar compounds. This unique combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(8-methoxy-2-oxochromen-3-yl)sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5S/c1-22-14-7-3-5-12-9-15(17(19)23-16(12)14)24(20,21)13-6-2-4-11(8-13)10-18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPMVGXRLZKRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile
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3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile
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3-[(8-methoxy-2-oxo-2H-chromen-3-yl)sulfonyl]benzonitrile

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